molecular formula C14H14 B15258716 1-Allyl-2-methylnaphthalene

1-Allyl-2-methylnaphthalene

Cat. No.: B15258716
M. Wt: 182.26 g/mol
InChI Key: YEIZHYZRUHNGQY-UHFFFAOYSA-N
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Description

1-Allyl-2-methylnaphthalene is an organic compound with the molecular formula C14H14 It is a derivative of naphthalene, where an allyl group (CH2=CH-CH2-) and a methyl group (CH3-) are attached to the naphthalene ring

Preparation Methods

1-Allyl-2-methylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of 2-methylnaphthalene with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). Another method involves the use of a palladium-catalyzed allylation reaction, where 2-methylnaphthalene is reacted with allyl acetate in the presence of a palladium catalyst and a suitable ligand .

Chemical Reactions Analysis

1-Allyl-2-methylnaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-Allyl-2-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: Research into its biological activity is ongoing, with studies exploring its potential as an antimicrobial or anticancer agent.

    Medicine: The compound’s derivatives are being investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 1-allyl-2-methylnaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, its potential antimicrobial activity could involve disrupting bacterial cell membranes or inhibiting key metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Allyl-2-methylnaphthalene can be compared with other naphthalene derivatives such as:

This compound stands out due to the presence of both allyl and methyl groups, providing a unique combination of reactivity and stability that can be leveraged in various chemical and industrial processes.

Properties

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

2-methyl-1-prop-2-enylnaphthalene

InChI

InChI=1S/C14H14/c1-3-6-13-11(2)9-10-12-7-4-5-8-14(12)13/h3-5,7-10H,1,6H2,2H3

InChI Key

YEIZHYZRUHNGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CC=C

Origin of Product

United States

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